4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a chemical compound with the formula and is classified as a benzamide derivative. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound is often utilized in research settings to explore its pharmacological properties and therapeutic potential.
The compound is sourced from synthetic organic chemistry processes and falls under the classification of benzamides, specifically those substituted with piperidine moieties. Its hydrochloride form indicates that it is a salt, which enhances its solubility and stability for pharmaceutical applications. The CAS Number for 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is 1219948-56-7, and it has been documented in various chemical databases, including the MDL number MFCD13559765 .
The synthesis of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride typically involves several steps, including the formation of the benzamide core and subsequent piperidine substitution. Common methods include:
The synthesis may utilize solvents such as dichloromethane or acetic acid, with reagents like thionyl chloride or acetic anhydride to facilitate acylation. Reaction conditions are typically monitored for temperature and time to optimize yield and purity.
The compound can participate in various chemical reactions, including:
Reactions are usually conducted under controlled conditions to avoid side reactions, with purification steps such as recrystallization or chromatography employed to isolate products.
The mechanism of action of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is primarily linked to its interaction with specific biological targets, such as receptors involved in neurotransmission or cellular signaling pathways.
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride has several scientific uses:
The synthesis of 4-methoxy-N-(4-piperidinyl)benzamide hydrochloride proceeds through defined stages to ensure regioselective control. A common route begins with 3-hydroxy-4-methoxybenzoic acid (8) as the aromatic precursor. This undergoes HATU-mediated coupling with tert-butyl piperidin-4-ylcarbamate to form the protected amide intermediate 9 [1]. Subsequent Mitsunobu etherification (using DEAD/PPh₃) or nucleophilic displacement (with alkyl halides/Cs₂CO₃) installs the 3-piperidine substituent [1]. Acidic deprotection (e.g., HCl/dioxane) removes the Boc group, followed by hydrochloride salt precipitation in ethanol to yield the final product. Alternative pathways employ Friedel-Crafts acylation, where isonipecotic acid derivatives react with 4-methoxybenzoyl chloride under AlCl₃ catalysis in 1,2-dichloroethane (90°C) . This method achieves yields >85% but requires rigorous anhydrous conditions to suppress side reactions.
Table 1: Multi-Step Synthesis Comparison
Starting Material | Key Reaction | Intermediate | Final Step | Yield Range |
---|---|---|---|---|
3-Hydroxy-4-methoxybenzoic acid | HATU coupling | Protected amide (9) | Mitsunobu/displacement + HCl salt formation | 60-75% |
Ethyl isonipecotate | N-Boc protection | Boc-piperidine ester | Friedel-Crafts acylation + hydrolysis | 70-85% |
4-Methoxybenzoic acid | Weinreb amide formation | Methoxy-N-methoxy-N-methylamide | Grignard addition + deprotection | 65-80% |
Piperidine ring functionalization critically modulates bioactivity. N-Alkylation precedes acylation to prevent unwanted quaternization: 4-aminopiperidine reacts with benzyl bromide to form 1-benzyl-4-aminopiperidine, which then couples with 4-methoxybenzoyl chloride [3]. SAR studies reveal that N-methylpiperidine (e.g., compound 10m) enhances target binding versus N-unsubstituted analogs due to improved hydrophobic interactions [1]. Conversely, N-acylation (e.g., acetyl or benzoyl) diminishes potency by disrupting the basic nitrogen’s protonation capacity . Positional isomerism also impacts efficacy; 4-piperidinyl derivatives exhibit 3-fold greater activity than 3-piperidinyl isomers, attributed to optimized spatial orientation in enzyme pockets [1] . For ether-linked variants, 4-isopropylpiperidine shows optimal choline transporter inhibition (IC₅₀ = 0.24 μM), though 4-methoxy substitution retains comparable activity while improving solubility [1].
Table 2: Piperidine Substitution Impact on Bioactivity
Piperidine Modification | Representative Compound | Key Biological Effect | Structural Basis |
---|---|---|---|
N-Methylation | ML352 (10m) | CHT IC₅₀ = 240 nM | Enhanced hydrophobic contact with CAS |
3-Position isomer | 10n | 50% reduced potency vs. 4-isomer | Suboptimal vector alignment in binding pocket |
N-Benzylation | S14298936 | 5-HT₄ receptor binding (Kᵢ = 12 nM) | Extended aromatic engagement at PAS |
4-Cyclohexyl ether | 10o | Inactive | Steric hindrance disrupting ligand docking |
Conversion to the hydrochloride salt significantly improves pharmaceutical properties. The free base is dissolved in anhydrous ethanol and treated with 2 equivalents of HCl gas at 0–5°C, inducing crystallization [2] [6]. This yields a hygroscopic solid with >99% purity after washing with cold diethyl ether. Salt formation enhances aqueous solubility (4.8 mg/mL vs. 0.3 mg/mL for free base) by facilitating ionization-dependent hydration . Stability studies confirm the hydrochloride salt resists decomposition under accelerated conditions (40°C/75% RH for 12 weeks), whereas the free base shows 15% degradation due to oxazolone formation via intramolecular cyclization [1]. X-ray diffraction analysis reveals the protonated piperidine nitrogen forms a hydrogen-bonded network with chloride ions, creating a stable lattice resistant to humidity [6]. For scale-up, anti-solvent addition (e.g., MTBE) to ethanolic HCl mixtures achieves 92% recovery with controlled particle size distribution (D₉₀ < 50 µm) .
Table 3: Hydrochloride Salt Characterization
Property | Free Base | Hydrochloride Salt | Technique |
---|---|---|---|
Aqueous solubility | 0.3 mg/mL | 4.8 mg/mL | HPLC-UV quantification |
Melting point | 128-130°C (dec.) | 248-250°C | Differential scanning calorimetry |
Hygroscopicity | Deliquescent at >75% RH | Stable below 85% RH | Dynamic vapor sorption |
Crystalline structure | Amorphous | Monoclinic P2₁/c | X-ray powder diffraction |
Amide coupling between 4-methoxybenzoic acid and 4-aminopiperidine employs diverse catalytic systems:
Solvent polarity critically influences reaction efficiency. Apolar solvents (toluene) favor O-acyl isourea intermediate stability but slow nucleophilic attack, while DMF accelerates acylation but risks piperidine N-overalkylation . Mixed solvent systems (THF:acetonitrile 3:1) balance intermediate stability and reactivity, particularly for sterically hindered analogs . Microwave irradiation (100°C, 30 min) in DMAc reduces coupling times by 60% versus conventional heating .
Table 4: Amide Coupling Method Comparison
Coupling Reagent | Solvent | Time | Yield | Key Advantage | Limitation |
---|---|---|---|---|---|
DCC/HOBt | THF | 24 h | 80-85% | Low cost | Difficult urea removal |
HATU | DCM | 1 h | 90-92% | Rapid, high-yielding | Expensive reagent |
BOP | DMF | 2 h | 95-98% | No epimerization | Toxic byproduct formation |
EDC·HCl | Acetonitrile | 8 h | 75-80% | Water-compatible | Moderate yield |
Final product purity depends on strategic impurity removal:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: